2-({(2E)-3-[2-(benzyloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid
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Overview
Description
2-({(E)-3-[2-(BENZYLOXY)PHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a cyano group, and a propenoyl group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E)-3-[2-(BENZYLOXY)PHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of benzyl alcohol with a suitable phenyl derivative to form the benzyloxy intermediate.
Introduction of the Cyano Group: The benzyloxy intermediate is then reacted with a cyano-containing reagent, such as cyanogen bromide, under basic conditions to introduce the cyano group.
Formation of the Propenoyl Group: The next step involves the reaction of the cyano intermediate with an appropriate propenoyl reagent, such as acryloyl chloride, under acidic conditions to form the propenoyl group.
Coupling with Benzoic Acid: Finally, the propenoyl intermediate is coupled with benzoic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-({(E)-3-[2-(BENZYLOXY)PHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The cyano group can be reduced to form an amine derivative.
Substitution: The propenoyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted propenoyl derivatives.
Scientific Research Applications
2-({(E)-3-[2-(BENZYLOXY)PHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({(E)-3-[2-(BENZYLOXY)PHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the cyano and propenoyl groups may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxyphenylacetic Acid: Similar structure but lacks the cyano and propenoyl groups.
2-Benzyloxybenzoic Acid: Similar structure but lacks the cyano and propenoyl groups.
2-Benzyloxyphenylboronic Acid: Similar structure but contains a boronic acid group instead of the cyano and propenoyl groups.
Uniqueness
2-({(E)-3-[2-(BENZYLOXY)PHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID is unique due to the presence of both the cyano and propenoyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets.
Properties
Molecular Formula |
C24H18N2O4 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-[[(E)-2-cyano-3-(2-phenylmethoxyphenyl)prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C24H18N2O4/c25-15-19(23(27)26-21-12-6-5-11-20(21)24(28)29)14-18-10-4-7-13-22(18)30-16-17-8-2-1-3-9-17/h1-14H,16H2,(H,26,27)(H,28,29)/b19-14+ |
InChI Key |
YAFUBHIVFLDKFX-XMHGGMMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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